molecular formula C5H11ClFNO2 B13586261 2-Amino-5-fluoropentanoicacidhydrochloride CAS No. 2792186-14-0

2-Amino-5-fluoropentanoicacidhydrochloride

Cat. No.: B13586261
CAS No.: 2792186-14-0
M. Wt: 171.60 g/mol
InChI Key: KZZQAKQNPCTBAW-UHFFFAOYSA-N
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Description

2-Amino-5-fluoropentanoicacidhydrochloride is a fluorinated amino acid derivative. Fluorinated amino acids are of significant interest in medicinal chemistry due to their potential to enhance the metabolic stability, activity, and overall pharmacokinetics of pharmaceutical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoropentanoicacidhydrochloride can be achieved through various methods. One common approach involves the dynamic kinetic resolution of the corresponding racemate. This method allows for the operationally convenient synthesis of the compound on a 20 g scale . The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high purity and yield. These methods often utilize advanced technologies and equipment to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoropentanoicacidhydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .

Scientific Research Applications

2-Amino-5-fluoropentanoicacidhydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoropentanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can influence its binding affinity and selectivity towards target proteins and enzymes. This can lead to enhanced pharmacological effects and improved therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-5-fluoropentanoicacidhydrochloride include other fluorinated amino acids and derivatives, such as:

  • 2-Amino-5,5,5-trifluoropentanoic acid
  • 2-Amino-4-fluorobutanoic acid
  • 2-Amino-3-fluoropropanoic acid

Uniqueness

The uniqueness of this compound lies in its specific fluorination pattern and its potential to enhance the metabolic stability and activity of pharmaceutical compounds. Compared to other fluorinated amino acids, it may offer distinct advantages in terms of binding affinity, selectivity, and pharmacokinetics .

Properties

CAS No.

2792186-14-0

Molecular Formula

C5H11ClFNO2

Molecular Weight

171.60 g/mol

IUPAC Name

2-amino-5-fluoropentanoic acid;hydrochloride

InChI

InChI=1S/C5H10FNO2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,7H2,(H,8,9);1H

InChI Key

KZZQAKQNPCTBAW-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)N)CF.Cl

Origin of Product

United States

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